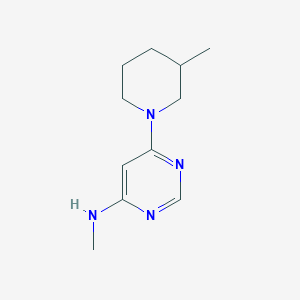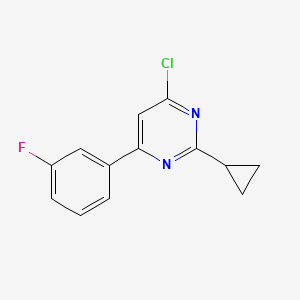
4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Efficient Synthesis and Antibacterial Agents
The synthesis of pyrimidine derivatives, such as the one discussed, often serves as a core structure for developing new classes of antibacterial agents. For instance, an optimized synthesis process for a related pyrimidine core structure led to the creation of a new class resembling fluoroquinolone antibacterial agents. This process highlighted a nearly quantitative ring-closing reaction, indicating the potential of such compounds in medicinal chemistry (Rosen et al., 2009).
Anti-inflammatory and Analgesic Applications
Pyrimidine heterocycles have been designed and synthesized to assess their analgesic and anti-inflammatory activities. The biological functions of pyrimidine at the cellular level have led researchers to explore its derivatives for potential therapeutic uses. Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, for example, were synthesized and showed improved anti-inflammatory and analgesic activities, demonstrating the critical role of substituents in their pharmacological effects (Muralidharan et al., 2019).
Quantum Chemical and Molecular Docking Studies
Quantum chemical calculations and molecular docking studies of pyrimidine derivatives provide insights into their medicinal and pharmaceutical applications. Such studies help in understanding the intermolecular interactions and structural parameters critical for drug design. For example, a study on 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester revealed the importance of specific interactions in the stability of crystal packing and suggested potential drug interactions with human estrogen receptors (Gandhi et al., 2016).
Fluorescence and Heterocyclic Systems
The synthesis and fluorescence characteristics of pyrimidine derivatives indicate their potential in creating new heterocyclic systems with promising applications in fluorescence spectroscopy. For example, derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine showed strong fluorescence intensity, suggesting their utility in material science and analytical applications (Ebrahimpour et al., 2017).
Anticancer Activity
The synthesis and screening of thiazolo[3,2-a]pyrimidine derivatives for anticancer activity highlight the potential of such compounds in developing new anticancer drugs. The cyclization of specific intermediates with aromatic aldehydes leads to the formation of compounds with significant anticancer activities, demonstrating the importance of structural modifications in enhancing pharmacological properties (More et al., 2013).
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2/c14-12-7-11(9-2-1-3-10(15)6-9)16-13(17-12)8-4-5-8/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCYHPXJDGWYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



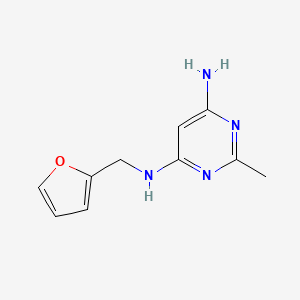
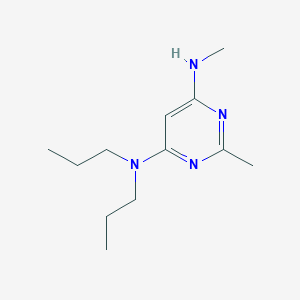
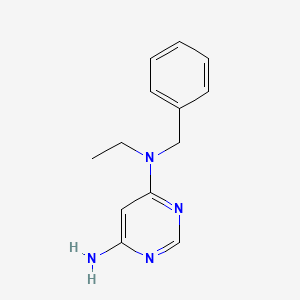
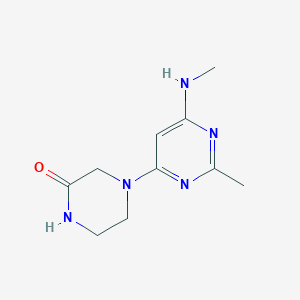
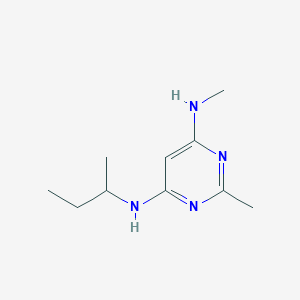
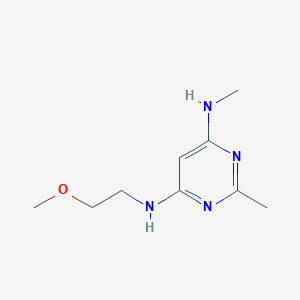
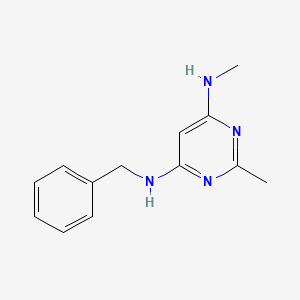
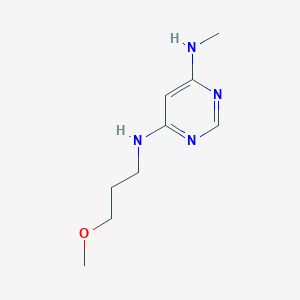
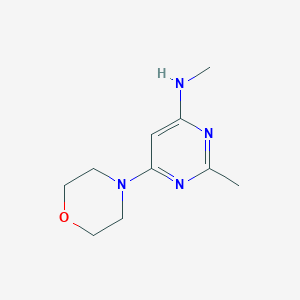
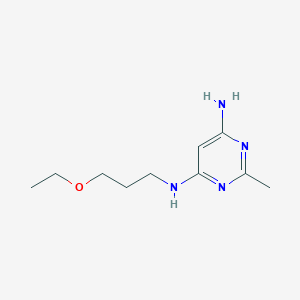
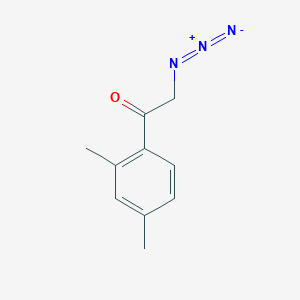
![6-Oxa-2-thiaspiro[4.5]decan-9-one](/img/structure/B1470650.png)
![1-[(Propylamino)methyl]cyclobutan-1-ol](/img/structure/B1470651.png)
